n,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide

Singlet oxygen delivery Intracellular targeting Virucidal activity

Researchers needing intracellular singlet oxygen delivery face a critical gap: anionic carriers like NDPO₂ cannot cross lipid membranes, while photosensitizer methods generate confounding ROS. DHPN (CAS 308123-27-5) solves this as a non-ionic, membrane-permeable ¹O₂ carrier. • Delivers pure ¹O₂ to intracellular targets-demonstrated virucidal activity against intracellular HIV and Poliovirus where NDPO₂ shows no effect. • Defined kinetics: 23-min half-life at 37°C, 59% ¹O₂ yield-enabling precise dose-response. • Scalable synthesis (70% yield) with -20°C storage stability ensures batch-to-batch reproducibility.

Molecular Formula C22H30N2O6
Molecular Weight 418.5 g/mol
Cat. No. B12370142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen,n'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide
Molecular FormulaC22H30N2O6
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=CC=C(C2=C1)CCC(=O)NCC(CO)O)CCC(=O)NCC(CO)O
InChIInChI=1S/C22H30N2O6/c25-13-17(27)11-23-21(29)9-7-15-5-6-16(20-4-2-1-3-19(15)20)8-10-22(30)24-12-18(28)14-26/h1-6,17-18,25-28H,7-14H2,(H,23,29)(H,24,30)
InChIKeyQCQZUTCFNHRDBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DHPN: Non-Ionic Singlet Oxygen Carrier for Oxidative Stress Research


N,N'-Di(2,3-dihydroxypropyl)-1,4-naphthalenedipropanamide (DHPN; CAS 308123-27-5; molecular formula C₂₂H₃₀N₂O₆; MW 418.48) is a water-soluble, non-ionic naphthalene derivative that functions as a reversible carrier of singlet molecular oxygen (¹O₂) . Upon sensitized photo-oxidation, DHPN is converted to its 1,4-endoperoxide form (DHPNO₂), which undergoes thermal cycloreversion at physiological temperature (37 °C) to release pure ¹O₂ in a controlled manner [1]. Unlike the widely used anionic carrier NDPO₂ (disodium 1,4-naphthalenedipropanoate endoperoxide), DHPNO₂ is non-ionic—a design feature that enables passive penetration of lipid membranes and intracellular ¹O₂ delivery [2]. This compound is classed as a chemical source of pure ¹O₂ for oxidative stress research, DNA damage studies, antimicrobial testing, and mechanistic investigations of ¹O₂ reactivity with biomolecules [3].

Why DHPN/DHPNO₂ Cannot Be Substituted by Generic ¹O₂ Sources


Singlet oxygen carriers are not interchangeable. The anionic carrier NDPO₂, while the most commonly used chemical ¹O₂ source in biological systems [1], is precluded from crossing lipid membranes due to its negative charge and has no effect on intracellular targets [2]. Photosensitizer-based methods (e.g., methylene blue with light) generate ¹O₂ but also produce other reactive oxygen species (ROS) and require external light activation, complicating experimental interpretation [3]. Other non-ionic naphthalene endoperoxides suffer from short half-lives and lower ¹O₂ yields that limit their practical utility [4]. DHPNO₂ uniquely combines non-ionic membrane permeability, a defined half-life at 37 °C, a high ¹O₂ release yield, and storage stability at −20 °C—a profile that no single comparator compound simultaneously matches. The quantitative evidence below documents exactly where DHPN/DHPNO₂ differs from each relevant alternative.

Quantitative Differentiation: Head-to-Head Comparison Data for Procurement


Intracellular Access vs. Anionic Carrier NDPO₂

DHPNO₂ was directly compared with the anionic carrier NDPO₂ for virucidal activity against enveloped and non-enveloped viruses under identical experimental conditions. NDPO₂ inactivated only extracellular enveloped viruses, with no effect on intracellular viruses, because its negative charge prevents membrane penetration [1]. In contrast, DHPNO₂ exhibited virucidal activity on all virus types tested—enveloped (HIV) and non-enveloped (Poliovirus), both extracellular and intracellular [1]. HIV inactivation by DHPNO₂ was also achieved in the presence of red blood cells, a milieu where NDPO₂ is ineffective [1].

Singlet oxygen delivery Intracellular targeting Virucidal activity Membrane permeability

Membrane Diffusion Rate Advantage

In a systematic study of anionic, cationic, and non-ionic water-soluble naphthalene derivatives, Pierlot et al. directly measured diffusion rates through artificial lipidic membranes. The non-ionic compounds (class including DHPN) exhibited diffusion rates approximately ten times higher than their ionic counterparts [1]. This class-level finding provides the physicochemical mechanism underlying DHPNO₂'s demonstrated ability to penetrate cell membranes and deliver ¹O₂ intracellularly, in contrast to anionic carriers such as NDPO₂.

Membrane permeability Diffusion kinetics Drug delivery Carrier design

Thermolysis Half-Life and ¹O₂ Release Yield

The endoperoxide DHPNO₂ dissolves well in water at 39 mmol/L (20 °C) and decays with a half-life of 23 minutes at 37 °C, releasing ¹O₂ with a yield of 59% [1]. This is a defined, reproducible release profile that allows researchers to calculate the cumulative ¹O₂ dose delivered over time. In the broader class of naphthalene endoperoxides, half-lives span from seconds to days depending on substitution patterns, and ¹O₂ yields vary substantially; many donors suffer from suboptimal yields due to competing triplet oxygen generation pathways [2]. The 23-min half-life represents an intermediate release window that is practical for bench experiments—long enough to allow preparation and incubation, yet short enough to deliver a meaningful ¹O₂ flux within a typical experimental timeframe.

Thermolysis kinetics Singlet oxygen quantum yield Controlled release Experimental reproducibility

Scalable Synthesis and Procurement Feasibility

Gemki et al. (2021) reported a greatly improved three-step synthesis of DHPN starting from 1,4-dibromonaphthalene, involving (1) ligand-free Pd-catalyzed double Heck reaction with methyl acrylate, (2) Pd/C-catalyzed hydrogenation, and (3) amide formation by methyl ester aminolysis with 3-amino-1,2-propanediol [1]. This route delivers DHPN in 70% overall yield over three steps, a substantial improvement over earlier multi-step syntheses that suffered from lower overall yields and less practical scalability [1]. The corresponding endoperoxide DHPNO₂ is obtained by sensitized photo-oxidation of DHPN at 4 °C and is storable as a solution in D₂O at −20 °C, providing a ready-to-use research tool [1]. While many other singlet oxygen donors require complex synthetic routes with lower yields, this streamlined process supports reliable multi-gram production for procurement.

Scalable synthesis Process chemistry Procurement feasibility Supply chain

Pure ¹O₂ Generation Without Photosensitizer Interference

In a direct comparative study of plasmid DNA damage, DHPNO₂ (thermo-dissociated) and photoactivated methylene blue (MB) were both used to generate ¹O₂ [1]. Both treatments produced an identical DNA damage profile: a low number of single-strand breaks or AP sites and a high frequency of Fpg-sensitive sites, confirming that base oxidation is the main lesion and that ¹O₂ is the primary reactive species in both systems [1]. However, DHPNO₂ generates pure ¹O₂ by thermal cycloreversion without requiring light or a photosensitizer, thereby eliminating confounding ROS (e.g., superoxide, hydroxyl radicals) that can arise from photosensitizer-based methods. MB with light, while experimentally simpler, produces ¹O₂ alongside a complex mixture of radical species depending on the photosensitizer and light conditions.

Reactive oxygen species Clean oxidant source DNA damage Experimental controls

Reversible Carrier vs. Consumptive Chemical Trap

The structurally analogous non-ionic compound N,N′-di-(2,3-dihydroxypropyl)-9,10-anthracenedipropanamide shares the same dihydroxypropyl amide side chains but is built on an anthracene rather than naphthalene core [1]. This anthracene derivative was developed as a hydrophilic chemical trap for ¹O₂ detection—meaning it irreversibly consumes ¹O₂ to form a stable endoperoxide adduct that can be quantified by HPLC-MS [1]. In contrast, DHPN/naphthalene system is a reversible carrier: DHPN captures ¹O₂ to form DHPNO₂, which then releases ¹O₂ upon mild heating, regenerating the parent DHPN. This reversible carrier mechanism allows DHPN to serve as a clean, regenerable ¹O₂ source rather than a consumptive detector, making it functionally distinct from the anthracene-based trap despite their structural similarity.

Carrier vs. trap Anthracene analog Experimental design ¹O₂ detection

Optimal Application Scenarios for DHPN/DHPNO₂


Intracellular ¹O₂ Delivery and Organelle Oxidative Stress

When the experimental objective requires ¹O₂ delivery to intracellular targets—such as mitochondrial DNA, nuclear DNA, or cytosolic proteins—DHPNO₂ is the appropriate chemical source. The non-ionic structure enables passive membrane penetration (diffusion rate ~10× higher than ionic carriers [1]), and direct experimental evidence demonstrates that DHPNO₂ inactivates intracellular viruses (HIV, Poliovirus) whereas the anionic NDPO₂ has no intracellular activity [2]. This makes DHPNO₂ essential for any study investigating intracellular ¹O₂ effects, organelle oxidative damage, or cytosolic singlet oxygen signaling pathways.

Mechanistic DNA Oxidation Studies with Pure ¹O₂

For studies requiring unambiguous attribution of oxidative DNA damage to singlet oxygen (rather than to other ROS), DHPNO₂-generated ¹O₂ produces DNA lesion profiles identical to those from photoactivated methylene blue [3], but without the confounding effects of photosensitizer-derived radicals, light exposure, or dye intercalation into DNA. The defined half-life (23 min at 37 °C) and ¹O₂ yield (59%) allow calculation of cumulative ¹O₂ exposure [4], supporting rigorous dose-response analysis of guanine oxidation products (e.g., 8-oxodGuo).

Antimicrobial Testing Against Intracellular Pathogens

DHPNO₂ is uniquely suited for antimicrobial testing protocols targeting intracellular pathogens or non-enveloped viruses. While NDPO₂ can only inactivate extracellular enveloped viruses, DHPNO₂ demonstrates virucidal activity against both enveloped (HIV) and non-enveloped (Poliovirus) viruses in both extracellular and intracellular locations [2]. HIV inactivation is also achievable in the presence of red blood cells, supporting applications in blood product decontamination research [2].

Large-Scale Studies Requiring Reproducible ¹O₂ Dosing

The scalable three-step synthesis of DHPN at 70% overall yield [5], combined with DHPNO₂ solution storage stability at −20 °C [5], supports procurement for large-scale or longitudinal studies where batch-to-batch consistency is critical. The well-characterized thermolysis kinetics (23-min half-life, 59% ¹O₂ yield) and defined water solubility (39 mmol/L) [4] enable precise and reproducible ¹O₂ dosing across experimental replicates, laboratories, and publications—an advantage over less rigorously characterized or less stable donor compounds.

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